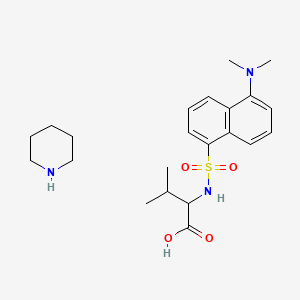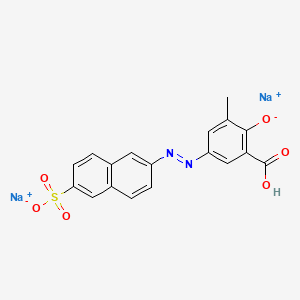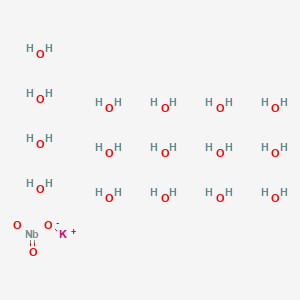
Potassium niobate, hexadecahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium niobate, hexadecahydrate is an inorganic compound with the chemical formula K₄Nb₆O₁₇·16H₂O. It is a colorless solid that belongs to the family of niobates, which are compounds containing the niobate ion (NbO₃⁻). This compound is known for its ferroelectric and nonlinear optical properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Potassium niobate, hexadecahydrate can be synthesized using several methods, including the sol-gel method, solvothermal method, and high-temperature solid-state reactions. One common approach involves the sol-gel method, where potassium hydroxide (KOH) and niobium pentoxide (Nb₂O₅) are used as precursors. The reaction typically occurs in an aqueous solution with oxalic acid as a chelating agent. The mixture is then heated to form a gel, which is subsequently dried and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This method involves mixing potassium carbonate (K₂CO₃) and niobium pentoxide (Nb₂O₅) in stoichiometric ratios and heating the mixture to temperatures around 800-1000°C. The resulting product is then cooled and hydrated to form the hexadecahydrate form .
化学反応の分析
Types of Reactions: Potassium niobate, hexadecahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic properties, where it can participate in redox reactions under light irradiation .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide (H₂O₂) for oxidation reactions and sodium borohydride (NaBH₄) for reduction reactions. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photocatalytic reactions, the compound can produce hydrogen (H₂) and oxygen (O₂) from water splitting .
科学的研究の応用
Potassium niobate, hexadecahydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for water splitting and organic pollutant degradation. In industry, it is used in the production of nonlinear optical devices, such as frequency doublers and lasers .
作用機序
The mechanism of action of potassium niobate, hexadecahydrate is primarily based on its ferroelectric and photocatalytic properties. The compound can generate electron-hole pairs under light irradiation, which can then participate in redox reactions. The ferroelectric properties allow it to exhibit spontaneous polarization, which can be reversed by an external electric field . This makes it useful in applications such as data storage and sensors.
類似化合物との比較
Potassium niobate, hexadecahydrate can be compared to other niobate compounds, such as sodium niobate (NaNbO₃) and lithium niobate (LiNbO₃). While all these compounds exhibit ferroelectric and nonlinear optical properties, this compound is unique due to its high water content and specific crystal structure. This gives it distinct advantages in certain applications, such as higher photocatalytic efficiency and better biocompatibility .
List of Similar Compounds:- Sodium niobate (NaNbO₃)
- Lithium niobate (LiNbO₃)
- Strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆)
特性
CAS番号 |
12031-11-7 |
|---|---|
分子式 |
H32KNbO19 |
分子量 |
468.25 g/mol |
IUPAC名 |
potassium;oxido(dioxo)niobium;hexadecahydrate |
InChI |
InChI=1S/K.Nb.16H2O.3O/h;;16*1H2;;;/q+1;;;;;;;;;;;;;;;;;;;;-1 |
InChIキー |
BDOFVPJUUXDEJC-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Nb](=O)=O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


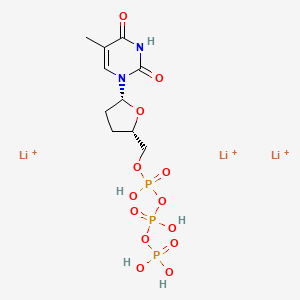
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)

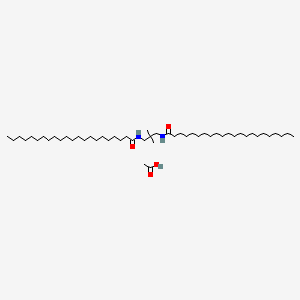
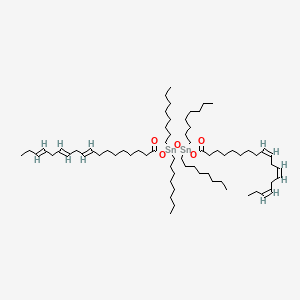
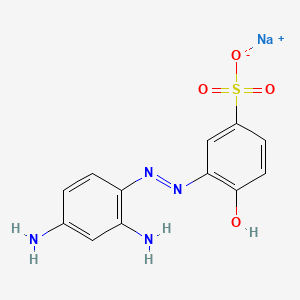
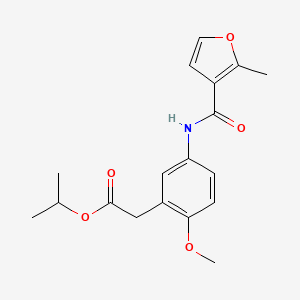
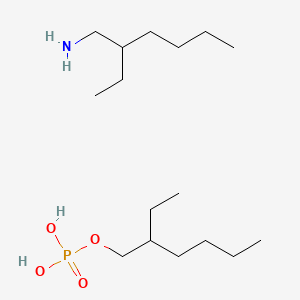
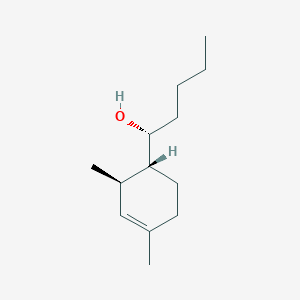
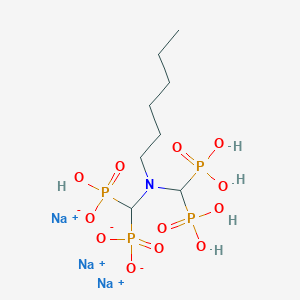
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

